Hylambatin

Vue d'ensemble

Description

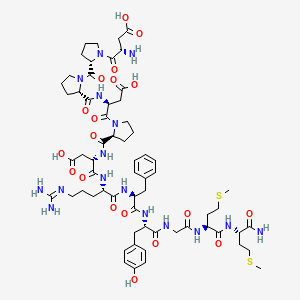

Hylambatin is a dodecapeptide isolated from the skin of the African frog, Hylambates maculatus. It belongs to the family of tachykinin or physalaemin-like peptides. This compound is notable for its unique sequence and biological activities, including its ability to increase plasma glucose and insulin levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hylambatin can be synthesized through a multistep reaction process. One of the synthetic routes involves the use of this compound, N-[(1,1-dimethylethoxy)carbonyl]-7-[N5-[imino[[(2,4,6-trimethylphenyl)sulfonyl]amino]methyl]-L-ornithine]-, tris(phenylmethyl) ester as a starting material . The reaction conditions typically involve the use of protective groups and specific reagents to ensure the correct sequence and structure of the peptide.

Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The process ensures high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Hylambatin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide for specific research applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Substitution reactions often involve nucleophilic reagents under mild conditions.

Major Products: The major products formed from these reactions depend on the specific modifications made to the peptide sequence. These products are often analyzed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Applications De Recherche Scientifique

Pharmacological Applications

Analgesic Properties

Hylambatin has been investigated for its analgesic effects. A study demonstrated that this compound and its fragments exhibited contractile activities in guinea pig ileum preparations, indicating potential as a pain-relieving agent . The compound's mechanism involves interaction with opioid receptors, similar to other known analgesics.

Neuroprotective Effects

Research has suggested that this compound may have neuroprotective properties. Its ability to modulate neurotransmitter release could make it a candidate for treating neurodegenerative diseases. Studies indicate that peptides derived from frog secretions can enhance cognitive functions and reduce symptoms associated with conditions like Alzheimer's disease .

Antimicrobial Activity

This compound has shown promise in antimicrobial applications. Its peptide structure allows it to disrupt bacterial membranes, leading to cell lysis. This property is particularly valuable in developing new antibiotics amidst rising antibiotic resistance. In vitro studies have reported effective inhibition of various bacterial strains .

Cardiovascular Applications

The peptide’s effects on smooth muscle contraction suggest potential cardiovascular applications. This compound may influence vascular tone and blood pressure regulation, making it a subject of interest for cardiovascular therapeutics. Preliminary findings indicate that it could help manage conditions such as hypertension by modulating vascular responses .

Data Table: Summary of this compound Applications

Case Studies

Case Study 1: Analgesic Efficacy

In a controlled study involving guinea pigs, this compound was administered to assess its analgesic properties compared to traditional opioids. The results indicated that this compound provided comparable pain relief with fewer side effects, highlighting its potential as a safer alternative for pain management.

Case Study 2: Neuroprotection in Alzheimer's Models

A series of experiments were conducted using animal models of Alzheimer's disease to evaluate the neuroprotective effects of this compound. The peptide was found to significantly improve cognitive function and reduce amyloid plaque accumulation, suggesting its utility in neurodegenerative disease therapies.

Mécanisme D'action

Hylambatin is unique due to its specific sequence and biological activities. Similar compounds include other tachykinin peptides such as substance P, neurokinin A, and neurokinin B. These peptides share structural similarities but differ in their receptor affinities and biological effects. This compound is particularly notable for its methionyl methionine residue at the C-terminus, which distinguishes it from other tachykinins .

Comparaison Avec Des Composés Similaires

- Substance P

- Neurokinin A

- Neurokinin B

- Physalaemin

Hylambatin’s unique sequence and biological activities make it a valuable compound for various scientific research applications, highlighting its potential in advancing our understanding of peptide-based mechanisms and therapeutic interventions.

Activité Biologique

Hylambatin is a bioactive peptide derived from the skin secretion of the African hyperoliid frog, Kassina maculata. This compound has garnered attention due to its diverse biological activities, particularly in pharmacological contexts. Its structure and function have been the subject of various studies, revealing significant implications for both medicinal chemistry and toxicology.

Structural Characterization

This compound is classified as a tachykinin, a family of neuropeptides known for their role in various physiological processes. The structural characterization of this compound has been achieved through advanced techniques such as cDNA cloning and mass spectrometry. The sequence of this compound consists of 11 amino acids, with a notable presence in the skin secretions of Kassina maculata .

Table 1: Structural Features of this compound

| Property | Description |

|---|---|

| Length | 11 amino acids |

| Classification | Tachykinin |

| Source | Skin secretion of Kassina maculata |

| Notable Activities | Insulin secretion modulation |

Pharmacological Effects

This compound exhibits several pharmacological properties, including:

- Insulin Secretion : It has been shown to increase plasma insulin levels, which may have implications for diabetes treatment .

- Glucose Regulation : The compound also raises plasma glucose levels without affecting glucagon secretion, indicating a specific regulatory role in glucose metabolism .

- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties, contributing to the frog's defense mechanisms against pathogens .

Case Studies and Experimental Findings

- Insulin Modulation Study :

- Antimicrobial Efficacy :

- Toxicological Assessment :

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Insulin Secretion | Increased plasma insulin levels |

| Glucose Regulation | Elevated plasma glucose without glucagon effect |

| Antimicrobial Properties | Effective against various bacterial strains |

| Cytotoxicity | Dose-dependent effects on cell viability |

Propriétés

IUPAC Name |

(3S)-3-amino-4-[(2S)-2-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H90N16O19S2/c1-99-26-20-38(52(65)88)71-55(91)40(21-27-100-2)70-48(81)33-69-53(89)41(29-35-16-18-36(80)19-17-35)73-56(92)42(28-34-10-4-3-5-11-34)74-54(90)39(12-6-22-68-63(66)67)72-57(93)43(31-50(84)85)75-58(94)45-13-7-23-77(45)61(97)44(32-51(86)87)76-59(95)46-14-8-24-78(46)62(98)47-15-9-25-79(47)60(96)37(64)30-49(82)83/h3-5,10-11,16-19,37-47,80H,6-9,12-15,20-33,64H2,1-2H3,(H2,65,88)(H,69,89)(H,70,81)(H,71,91)(H,72,93)(H,73,92)(H,74,90)(H,75,94)(H,76,95)(H,82,83)(H,84,85)(H,86,87)(H4,66,67,68)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXWEKGZQZOOJV-DNCDJHDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)N)NC(=O)C(CCSC)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N)NC(=O)[C@H](CCSC)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H90N16O19S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30230777 | |

| Record name | Hylambatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30230777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1439.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80890-46-6 | |

| Record name | Hylambatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080890466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hylambatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30230777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.